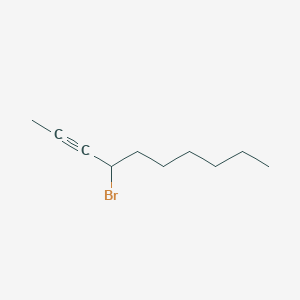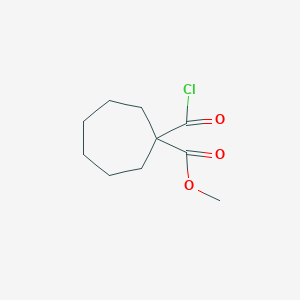
Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15ClO3. It is a derivative of cycloheptane, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate typically involves the chlorination of cycloheptane derivatives followed by esterification. One common method includes the reaction of cycloheptanone with thionyl chloride to introduce the chlorocarbonyl group, followed by esterification with methanol under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Amides or esters.
Reduction: Alcohols or alkanes.
Oxidation: Carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which provides accessibility to reactive sites .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-cyclohexene-1-carboxylate: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate: Contains a three-membered ring, leading to different reactivity and properties.
Uniqueness: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
923020-96-6 |
|---|---|
Molekularformel |
C10H15ClO3 |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
methyl 1-carbonochloridoylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-14-9(13)10(8(11)12)6-4-2-3-5-7-10/h2-7H2,1H3 |
InChI-Schlüssel |
DQYNLSXNQDZWHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCCCC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



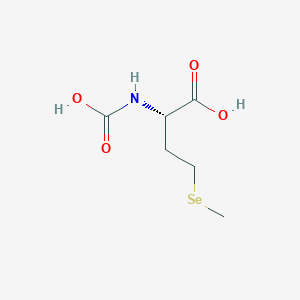
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
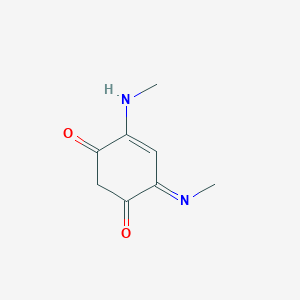
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
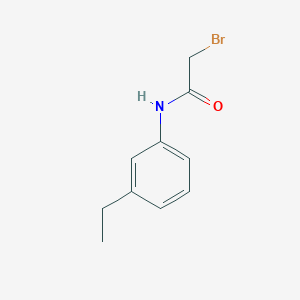
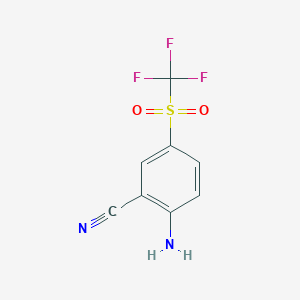
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
